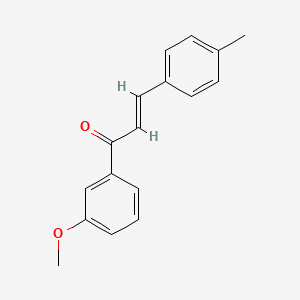

(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

描述

(2E)-1-(3-Methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone core linking two aromatic rings. Ring A (3-methoxyphenyl) bears a methoxy group at the meta position, while Ring B (4-methylphenyl) has a methyl substituent at the para position. The E-configuration of the double bond is critical for its electronic and steric properties. Chalcones are known for diverse biological activities, including antimicrobial, anticancer, and antioxidant effects, often modulated by substituent patterns .

属性

IUPAC Name |

(E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-13-6-8-14(9-7-13)10-11-17(18)15-4-3-5-16(12-15)19-2/h3-12H,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHORRVWNYQDPID-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-methoxybenzaldehyde and 4-methylacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions for several hours. After completion, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of catalysts and alternative green solvents can also enhance the efficiency and sustainability of the production process.

化学反应分析

Types of Reactions

(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like bromine (Br₂), nitric acid (HNO₃), and sulfuric acid (H₂SO₄).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or carboxylic acids, while reduction can produce saturated ketones or alcohols.

科学研究应用

(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.

Industry: It is used in the development of new materials with specific optical and electronic properties.

作用机制

The mechanism of action of (2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways. The compound can also inhibit the activity of certain enzymes, leading to its antimicrobial and anti-inflammatory effects.

相似化合物的比较

Comparison with Structurally Similar Chalcones

Substituent Position and Electronic Effects

Ring A Substitutions

- Methoxy vs. Halogen at Meta Position: The compound in , (2E)-3-(3-bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one, has bromine (electron-withdrawing) at the meta position of Ring A alongside para-methoxy. This dual substitution reduces inhibitory activity (IC50 > 4.7 μM) compared to simpler methoxy-substituted chalcones, suggesting electron-withdrawing groups may lower potency .

- Hydroxyl vs. Hydroxyl groups enhance antioxidant capacity but may reduce metabolic stability compared to methoxy .

Ring B Substitutions

- Methyl vs. Halogen at Para Position: ’s (2E)-1-(4-chlorophenyl)-3-(4-methylphenyl)prop-2-en-1-one replaces Ring B’s methyl with chlorine.

Antifungal Activity

- highlights chalcones with 4’-aminophenyl or 3’-methoxy-4’-hydroxyphenyl groups showing potent activity against Trichophyton rubrum (MIC = 0.07 µg mL⁻¹). The target compound’s lack of amino or nitro groups may limit its antifungal efficacy unless methoxy/methyl synergize with other pharmacophores .

Antioxidant and Radioprotective Effects

- Biphenyl chalcones in , such as (2E)-1-(biphenyl-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one, demonstrate significant DPPH scavenging and modulation of oxidative stress markers (e.g., TBARS reduction). The target compound’s simpler structure may lack comparable radical scavenging capacity due to fewer conjugated π-systems .

Cytotoxic Potential

- The target compound’s meta-methoxy and para-methyl may position it closer to cluster 6, suggesting moderate activity .

Data Tables: Key Comparative Metrics

Table 1. Substituent Effects on Chalcone Bioactivity

生物活性

(2E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, commonly known as a chalcone, is an organic compound characterized by its unique structure that includes two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This compound exhibits a range of biological activities, making it a subject of interest in medicinal chemistry.

- Molecular Formula : C17H16O2

- Molecular Weight : 252.31 g/mol

- Melting Point : 130 °C

- Boiling Point : Approximately 412.1 °C (predicted)

Synthesis

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction , which is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure includes:

- Reactants : 4-methoxybenzaldehyde and 4-methylacetophenone.

- Catalyst : Sodium hydroxide or potassium hydroxide.

- Solvent : Ethanol or methanol.

- Reaction Conditions : Stirred at room temperature or slightly elevated temperatures (40-50°C) for several hours.

Biological Activities

Chalcones and their derivatives are known for their diverse biological activities, which include:

- Antimicrobial Activity : Studies have shown that chalcones possess significant antibacterial and antifungal properties. They can inhibit the growth of various pathogens, including resistant strains of bacteria and fungi.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.

- Anti-inflammatory Effects : This compound has been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

The mechanism of action for this chalcone involves interaction with various molecular targets:

- Enzyme Inhibition : It can bind to active sites or allosteric sites on enzymes, thereby modulating their activity.

- Signal Transduction Interference : The compound may affect signaling pathways by altering the activity of transcription factors and kinases involved in cellular processes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| (2E)-1-(4-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one | Hydroxy group instead of methoxy | Enhanced hydrogen bonding potential |

| (2E)-1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | Lacks methyl group on the second phenyl ring | Different steric and electronic properties |

| (2E)-1-(4-methoxyphenyl)-3-(4-chlorophenyl)prop-2-en-1-one | Chlorine atom instead of methyl group | Potentially different biological activity due to electronegativity |

The presence of both methoxy and methyl groups in this compound contributes to its distinctive chemical and biological properties, enhancing its reactivity and specificity towards biological targets.

Case Studies

Recent studies have explored the biological efficacy of chalcones, including this compound:

- Anticancer Study : A study demonstrated that treatment with this compound resulted in significant apoptosis in breast cancer cell lines, suggesting its potential as an anticancer agent .

- Antimicrobial Study : Another investigation found that this chalcone exhibited remarkable antibacterial activity against multi-drug resistant strains, highlighting its therapeutic potential in combating infections .

常见问题

Q. Table 1: Comparative Synthesis Conditions

| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|---|

| NaOH | Ethanol | 25 | 68 | 95% | |

| KOH | Methanol | 50 | 75 | 92% |

Methodological Tip : Optimize stoichiometry (1:1.2 ketone:aldehyde ratio) and monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) .

Basic: How is the compound characterized structurally, and what analytical techniques are essential?

Answer:

Characterization involves:

- NMR Spectroscopy : Confirm E-configuration of the α,β-unsaturated ketone (¹H NMR: δ 7.8–8.1 ppm for vinyl protons; ¹³C NMR: δ 190–195 ppm for carbonyl) .

- X-ray Crystallography : Resolve stereochemistry and packing behavior (e.g., monoclinic P21/c space group, a = 11.90 Å, b = 10.45 Å) .

- HPLC-MS : Assess purity (>95%) and molecular ion peak (m/z 266.3 [M+H]⁺) .

Basic: What are the key chemical reactions involving the α,β-unsaturated ketone moiety?

Answer:

The enone system undergoes:

- Reduction : Hydrogenation with Pd/C yields saturated ketones (e.g., 1-(3-methoxyphenyl)-3-(4-methylphenyl)propan-1-one) .

- Oxidation : Epoxidation via m-CPBA forms an epoxide derivative (C=O → C-O-C) .

- Nucleophilic Substitution : Bromine at the 4-methylphenyl group can be replaced with amines or thiols .

Advanced Insight : Reaction selectivity depends on solvent polarity (e.g., DMF stabilizes transition states in substitution reactions) .

Advanced: How can mechanistic studies resolve contradictions in reaction outcomes (e.g., stereoselectivity vs. byproduct formation)?

Answer:

Contradictions arise from competing pathways (e.g., keto-enol tautomerism during condensation). Mitigation strategies include:

- Computational Modeling : DFT studies to map energy barriers for enol intermediates .

- In-situ Monitoring : Raman spectroscopy to track intermediate formation .

- Kinetic Control : Lower temperatures (<30°C) favor the E-isomer by slowing enolization .

Advanced: How is the compound evaluated for biological activity, and what experimental designs address variability in pharmacological data?

Answer:

In vitro assays focus on:

Q. Table 2: Biological Activity Variability Factors

| Factor | Impact on Data | Mitigation Strategy |

|---|---|---|

| Cell Line Variant | Differential metabolic activity | Use isogenic cell lines |

| Solvent (DMSO) | Toxicity at >0.1% v/v | Optimize stock solution dilution |

| Assay Duration | Time-dependent cytotoxicity | Standardize incubation times |

Advanced: How do crystallographic studies inform structure-activity relationships (SAR)?

Answer:

X-ray data (e.g., C16H11Cl2FO2, Z = 8) reveal:

- Packing Interactions : π-π stacking between aromatic rings enhances stability .

- Hydrogen Bonding : Methoxy groups form H-bonds with adjacent molecules, influencing solubility .

- Torsional Angles : Planarity of the enone system correlates with bioactivity (e.g., rigid structures enhance target binding) .

Advanced: What computational approaches predict pharmacokinetic properties (e.g., bioavailability, metabolism)?

Answer:

In silico Tools :

- ADMET Prediction : SwissADME for logP (~3.2), BBB permeability (low), and CYP450 metabolism .

- Molecular Docking : AutoDock Vina to simulate binding to COX-2 (binding energy = -8.2 kcal/mol) .

- QSAR Models : Correlate substituent electronegativity with antioxidant activity (R² = 0.89) .

Advanced: How can reaction scalability be optimized without compromising purity?

Answer:

Scale-up Challenges :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。